Nordihydrocapsiate

CAS No.: 220012-53-3

Cat. No.: VC1829828

Molecular Formula: C17H26O4

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220012-53-3 |

|---|---|

| Molecular Formula | C17H26O4 |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate |

| Standard InChI | InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 |

| Standard InChI Key | BXBVPYSHEOQGHP-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

| Canonical SMILES | CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

Introduction

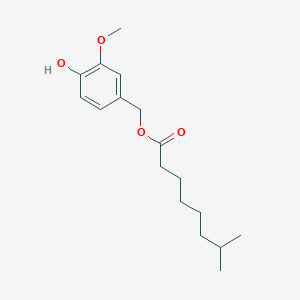

Chemical Identity and Structure

Molecular Composition

Nordihydrocapsiate is an organic compound with the molecular formula C₁₇H₂₆O₄ and an exact molecular weight of 294.4 g/mol . The compound is formally classified as a member of phenols and methoxybenzenes, containing specific functional groups that contribute to its chemical behavior and biological activity . The exact mass of the compound has been calculated as 294.18310931 g/mol, which aligns with its theoretical molecular weight based on atomic mass calculations .

Structural Characteristics

The IUPAC name of nordihydrocapsiate is (4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate, which describes its chemical structure consisting of a 4-hydroxy-3-methoxyphenyl group (vanillyl alcohol moiety) linked to a 7-methyloctanoate chain through an ester bond . This structure is similar to other capsinoids but with specific variations in the fatty acid chain. The compound contains several key functional groups including a phenol group, a methoxy group, and an ester linkage, which are important for its chemical reactivity and biological interactions .

Chemical Identifiers and Representations

Nordihydrocapsiate can be represented through various chemical notation systems that are essential for its identification in scientific databases. The canonical SMILES notation for nordihydrocapsiate is CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC, which provides a linear string representation of its molecular structure . Additionally, the compound is registered with the InChI key BXBVPYSHEOQGHP-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . These standardized representations are crucial for precise identification and differentiation from similar compounds in scientific literature and databases.

Physical and Chemical Properties

Physicochemical Characteristics

Nordihydrocapsiate exhibits several important physicochemical properties that influence its behavior in biological systems. The compound has a topological polar surface area (TPSA) of 55.80 Ų, which affects its ability to permeate cell membranes . Its lipophilicity is indicated by an XlogP value of 4.50 and an Atomic LogP (AlogP) of 4.05, suggesting moderate to high lipophilicity that influences its distribution in biological systems . These properties are particularly important for understanding the compound's absorption, distribution, and potential bioactivity.

Table 1: Physical and Chemical Properties of Nordihydrocapsiate

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆O₄ |

| Molecular Weight | 294.40 g/mol |

| Exact Mass | 294.18310931 g/mol |

| Topological Polar Surface Area (TPSA) | 55.80 Ų |

| XlogP | 4.50 |

| Atomic LogP (AlogP) | 4.05 |

| H-Bond Acceptor | 4 |

| H-Bond Donor | 1 |

| Rotatable Bonds | 9 |

Structural Determinants of Activity

The structural features of nordihydrocapsiate play a significant role in determining its biological activity. The compound contains 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site, which influence its interactions with biological receptors and other molecules . Additionally, nordihydrocapsiate possesses 9 rotatable bonds, providing it with conformational flexibility that may affect its binding affinity to various biological targets . These structural characteristics collectively contribute to the compound's pharmacological profile and potential applications in research and development.

Nomenclature and Alternative Identifiers

Nordihydrocapsiate is known by several synonyms and identifiers in scientific literature and chemical databases. These include the CAS registry number 220012-53-3, as well as alternative names like 4-Hydroxy-3-methoxybenzyl 7-methyloctanoate and (4-HYDROXY-3-METHOXYPHENYL)METHYL 7-METHYLOCTANOATE . The compound is also registered in various chemical databases under identifiers such as CHEBI:174795 and UNII-4S73H45T4T, which facilitate its tracking across different scientific platforms and literature .

Natural Occurrence and Isolation

Botanical Sources

Nordihydrocapsiate has been primarily identified in the fruits of Capsicum annuum, specifically in a non-pungent cultivar called CH-19 Sweet . This pepper variety is notable for containing capsinoids rather than the more pungent capsaicinoids found in hot pepper varieties . The identification of nordihydrocapsiate in CH-19 Sweet represents an important discovery in the field of natural product chemistry, as it adds to the known repertoire of bioactive compounds in peppers with potential applications in nutrition and pharmacology.

Isolation and Characterization

The initial isolation and characterization of nordihydrocapsiate was reported in scientific literature in 1998, where it was described as a new capsiate-like substance . The isolation procedure involved extraction from the fruits of the CH-19 Sweet pepper cultivar, followed by purification steps to obtain the pure compound . The structural determination was accomplished through various spectroscopic methods, which confirmed it to be 4-hydroxy-3-methoxybenzyl 7-methyloctanoate, establishing its classification as a capsinoid compound .

Related Capsinoid Compounds

Nordihydrocapsiate belongs to a family of compounds known as capsinoids, which also includes capsiate and dihydrocapsiate (DHC) . These compounds share structural similarities but differ in specific aspects of their molecular arrangement. Unlike the pungent capsaicinoids such as capsaicin, capsinoids including nordihydrocapsiate lack the pronounced spicy sensation while potentially retaining some of the beneficial biological activities . This characteristic makes them particularly interesting for applications where the pungency of capsaicinoids would be undesirable.

Pharmacokinetics and Metabolism

Metabolic Pathway

Research indicates that nordihydrocapsiate follows a metabolic pathway similar to other capsinoids, including capsiate and dihydrocapsiate . According to pharmacokinetic studies, capsinoids undergo rapid metabolism in the gastrointestinal tract or alimentary mucosa prior to absorption into the portal vein . The metabolism involves hydrolysis of the ester bond, leading to the formation of vanillyl alcohol (VOH) and the corresponding fatty acid component . This metabolic pattern suggests that nordihydrocapsiate would similarly be hydrolyzed to produce VOH and 7-methyloctanoic acid.

Metabolite Formation and Elimination

Following the initial hydrolysis of nordihydrocapsiate, the resulting vanillyl alcohol (VOH) undergoes further metabolism, primarily through conjugation with sulfuric acid and glucuronic acid . In rat studies, the sulfuric acid conjugates were found at higher levels than glucuronide conjugates, suggesting that sulfuration may play a more significant role in the metabolism of VOH in these animals . These conjugated metabolites are subsequently eliminated from the body, completing the metabolic pathway of capsinoids including nordihydrocapsiate .

Predicted Biological Activities and Applications

ADMET Properties and Predictions

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of nordihydrocapsiate provide insights into its potential biological behavior. Computational predictions suggest that nordihydrocapsiate has a high probability of human intestinal absorption (98.84%) but is less likely to cross the blood-brain barrier (55.00%) . The compound is predicted to have low human oral bioavailability (18.57%) and is likely to localize in mitochondria (94.88%) . These properties are important considerations for potential pharmacological applications of nordihydrocapsiate.

Table 2: Predicted ADMET Properties of Nordihydrocapsiate

| Target | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 98.84% |

| Caco-2 Permeability | Positive | 71.61% |

| Blood Brain Barrier | Negative | 55.00% |

| Human oral bioavailability | Negative | 81.43% |

| Subcellular localization | Mitochondria | 94.88% |

| P-glycoprotein inhibitor | Negative | 85.77% |

| P-glycoprotein substrate | Negative | 66.67% |

Enzyme Interactions

Predictions regarding nordihydrocapsiate's interactions with metabolic enzymes suggest that it may be a substrate for CYP3A4 (54.06%) but is less likely to be a substrate for CYP2C9 (39.08%) or CYP2D6 (20.97%) . Additionally, the compound is predicted to have limited inhibitory effects on various cytochrome P450 enzymes, including CYP3A4 (42.85% inhibition probability), CYP2C9 (27.77%), CYP2C19 (26.56%), and CYP2D6 (9.18%) . These predictions suggest a relatively low potential for drug interactions involving these metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume